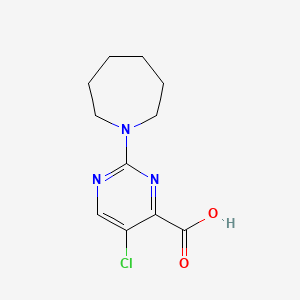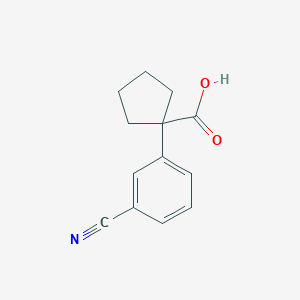
1-(Chroman-3-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chroman-3-yl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a chroman moiety The chroman structure is a bicyclic system consisting of a benzene ring fused to a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chroman-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a chroman derivative. One common method is the reaction of chroman-3-carbaldehyde with diazomethane in the presence of a catalyst such as palladium. This reaction forms the cyclopropane ring attached to the chroman structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chroman-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-3-one derivatives, while reduction can produce chroman-3-yl alcohols.
Aplicaciones Científicas De Investigación
1-(Chroman-3-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Chroman-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The chroman moiety may also contribute to the compound’s biological activity by interacting with cellular components.
Comparación Con Compuestos Similares
Chroman-4-one: A related compound with a similar bicyclic structure but different functional groups.
Cyclopropane derivatives: Compounds with cyclopropane rings attached to various aromatic or aliphatic groups.
Uniqueness: 1-(Chroman-3-yl)cyclopropan-1-amine is unique due to the combination of the chroman and cyclopropane structures. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. The presence of the amine group also allows for further functionalization and derivatization, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
1-(3,4-dihydro-2H-chromen-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H15NO/c13-12(5-6-12)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,10H,5-8,13H2 |
Clave InChI |
XBZRMUSEZGQZRS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2CC3=CC=CC=C3OC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13529149.png)
![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13529162.png)

![6-Methoxyspiro[3.3]heptan-2-amine](/img/structure/B13529165.png)

![3-[2-(Allyloxy)ethoxy]azetidine](/img/structure/B13529175.png)
![6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-olhydrochloride](/img/structure/B13529183.png)
![1-[1-(3,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529186.png)
![Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate](/img/structure/B13529191.png)
